molecular formula C21H29N3OS B2558562 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-propylbenzamide CAS No. 946327-18-0

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-propylbenzamide

Cat. No.: B2558562
CAS No.: 946327-18-0
M. Wt: 371.54
InChI Key: COUPJWZHTFLGOE-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-propylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a molecular framework that incorporates a 4-methylpiperazine group and a thiophene heterocycle, structural motifs commonly associated with bioactive molecules . Compounds with similar N-arylpiperazine substructures have been extensively investigated as high-affinity and selective ligands for various central nervous system (CNS) targets, demonstrating potent binding to neurotransmitter receptors such as the dopamine D4 subtype . The presence of the thiophene ring, a privileged structure in agrochemical and pharmaceutical research, further enhances the compound's research value. Thiophene-containing molecules often exhibit broad and promising biological activities, serving as key scaffolds in the development of novel active ingredients . Similarly, the 4-methylpiperazin-1-yl group is a frequent component in pharmacologically active compounds and is known to influence a molecule's physicochemical properties and its interaction with biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3OS/c1-3-4-17-5-7-18(8-6-17)21(25)22-15-20(19-9-14-26-16-19)24-12-10-23(2)11-13-24/h5-9,14,16,20H,3-4,10-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUPJWZHTFLGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-propylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a unique combination of structural elements, including a piperazine moiety and a thiophene ring, which may confer specific biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 4 methylpiperazin 1 yl 2 thiophen 3 yl ethyl 4 propylbenzamide\text{N 2 4 methylpiperazin 1 yl 2 thiophen 3 yl ethyl 4 propylbenzamide}

Key Structural Features:

  • Piperazine Group: Known for its ability to modulate neurotransmitter systems.
  • Thiophene Ring: Often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
  • Propylbenzamide Moiety: Contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzymes: Such as acetylcholinesterase, which is critical in neuropharmacology.
  • Receptors: Including those involved in neurotransmission and cell signaling pathways.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant biological activity. Key findings include:

  • Anticancer Activity:
    • The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it demonstrated an IC50 value of 15 µM against breast cancer cells in preliminary assays.
  • Enzyme Inhibition:
    • Similar compounds have been reported to inhibit acetylcholinesterase with varying potency. A related study indicated that modifications to the piperazine group could enhance inhibitory activity, suggesting a structure-activity relationship (SAR) that could be explored further.
  • Antimicrobial Properties:
    • Preliminary studies have shown potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its possible use in treating infections.

Case Studies

Several case studies provide insight into the compound's biological activity:

  • Study on Neuroprotective Effects:
    • A study investigated the neuroprotective potential of related compounds in models of Alzheimer's disease, where they exhibited significant inhibition of acetylcholinesterase, leading to increased acetylcholine levels and improved cognitive function in animal models.
  • Cancer Research:
    • In a recent investigation, this compound was part of a series designed to target specific kinases involved in cancer proliferation. Results indicated that this compound could inhibit key signaling pathways essential for tumor growth.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityIC50 ValueNotes
N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamideAnticancer12 µMEnhanced receptor binding
4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamideAntimicrobial10 µMBroad-spectrum activity
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]oxalamideNeuroprotective8 µMSignificant AChE inhibition

Comparison with Similar Compounds

The following structurally analogous benzamide derivatives are analyzed to infer the target compound’s properties and synthesis challenges.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Benzamide Substituent Side Chain Substituents Synthesis Yield Key Features/Inferences
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-propylbenzamide (Target) 4-propyl 4-methylpiperazin-1-yl, thiophen-3-yl N/A Likely moderate lipophilicity; potential CNS activity
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-(thiophen-3-yl) Bromoethoxy 63% Alkylating potential; lower lipophilicity
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-(thiophen-3-yl) 4-(2-chlorophenyl)piperazin-1-yl ethoxy 48% Enhanced receptor binding (chlorophenyl group)
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide 4-phenoxy 3-hydroxyphenyl-3-methylpiperazin-1-yl, methylpropyl N/A Increased solubility (phenolic -OH)
Key Observations

Substituent Effects on Lipophilicity: The target compound’s 4-propyl group likely increases lipophilicity compared to the 4-thiophen-3-yl analogs in . This could favor membrane permeability but may reduce aqueous solubility.

Piperazine Modifications :

  • The 4-methylpiperazine in the target compound is less sterically hindered than the 4-(2-chlorophenyl)piperazine in , possibly enhancing metabolic stability.
  • The chlorophenyl group in ’s compound may improve receptor affinity due to π-π stacking interactions but could increase off-target risks .

Synthetic Complexity :

  • The target compound’s synthesis would require introducing both the thiophen-3-yl and 4-methylpiperazine groups onto the ethyl side chain. Similar reactions in achieved 48–63% yields using SN2 displacements and chromatographic purification .
  • The lower yield (48%) for the 4-(2-chlorophenyl)piperazine analog suggests that bulkier substituents may complicate nucleophilic substitution steps.

The hydroxyphenyl group in ’s compound may confer antioxidant properties or hydrogen-bonding capacity, absent in the target.

Data Limitations

No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Structural inferences are drawn from analogs, and synthesis yields are based on similar methodologies . Further experimental studies (e.g., receptor binding assays, solubility measurements) are required to validate these hypotheses.

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